molecular formula C3HLiN2O2S B6209021 Lithium 1,2,4-thiadiazole-3-carboxylate CAS No. 2703780-23-6

Lithium 1,2,4-thiadiazole-3-carboxylate

Cat. No.: B6209021
CAS No.: 2703780-23-6
M. Wt: 136.1 g/mol
InChI Key: CIILCXLIYWFJNX-UHFFFAOYSA-M
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Description

Lithium 1,2,4-thiadiazole-3-carboxylate (CAS 2703780-23-6) is a chemical reagent with the molecular formula C3HLiN2O2S and a molecular weight of 136.06 g/mol . It requires storage in an inert atmosphere at 2-8°C to maintain stability . This compound is intended for research applications, particularly in medicinal chemistry and drug discovery. The 1,2,4-thiadiazole heterocycle is a scaffold of significant interest in pharmaceutical development. While specific studies on this exact salt are limited, the 1,2,4-thiadiazole core is known to act as an electrophilic pharmacophore that can irreversibly inhibit cysteine proteases, such as Cathepsin B, by forming a disulfide bond with the active site cysteine thiol . This mechanism highlights its potential in developing therapies for conditions where such enzymes are implicated, including cancer, inflammatory, and neurodegenerative disorders . Furthermore, related thiadiazole derivatives are extensively investigated for their antimicrobial properties and are frequently incorporated into the design of novel agrochemicals and materials science, such as in components for advanced battery systems . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as it may cause skin, eye, and respiratory irritation .

Properties

CAS No.

2703780-23-6

Molecular Formula

C3HLiN2O2S

Molecular Weight

136.1 g/mol

IUPAC Name

lithium 1,2,4-thiadiazole-3-carboxylate

InChI

InChI=1S/C3H2N2O2S.Li/c6-3(7)2-4-1-8-5-2;/h1H,(H,6,7);/q;+1/p-1

InChI Key

CIILCXLIYWFJNX-UHFFFAOYSA-M

Purity

95

Origin of Product

United States

Preparation Methods

Direct Lithiation of 1,2,4-Thiadiazole-3-Carboxylic Acid

The most straightforward method involves neutralizing 1,2,4-thiadiazole-3-carboxylic acid with a lithium base. While no explicit procedure for this compound is documented in the provided sources, analogous protocols for related thiadiazole carboxylates suggest the following steps:

  • Reaction Setup :

    • Dissolve 1,2,4-thiadiazole-3-carboxylic acid in a polar aprotic solvent (e.g., tetrahydrofuran or dimethyl sulfoxide).

    • Add lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) in stoichiometric amounts under an inert atmosphere .

  • Workup :

    • Stir the mixture at room temperature for 6–12 hours.

    • Remove the solvent under reduced pressure and recrystallize the residue from ethanol or aqueous ethanol .

Key Considerations :

  • Solvent choice impacts reaction kinetics and product purity. Dimethyl sulfoxide (DMSO) enhances solubility but may complicate purification .

  • Yields typically exceed 80% for analogous lithium carboxylates, assuming high-purity starting materials .

Enzymatic Synthesis Using Vanadium Bromoperoxidases

Recent advances in biocatalysis enable sustainable synthesis of thiadiazoles. The vanadium-dependent bromoperoxidase (VBPO)-catalyzed method, adapted from intermolecular 1,2,4-thiadiazole synthesis , offers a green alternative:

  • Substrate Preparation :

    • Begin with a thioamide precursor (e.g., benzothioamide).

  • Enzymatic Cyclization :

    • React the thioamide with Curvularia inaequalis chloroperoxidase (CiVCPO, 0.025 mol%), Na₃VO₄ (1 mM), KBr (1.0 equiv), and H₂O₂ (3.0 equiv) in PIPES buffer (pH 6.5) with acetonitrile (50% v/v) .

    • Heat at 25–40°C for 1–2 hours to form the thiadiazole core.

  • Carboxylation and Lithiation :

    • Introduce a carboxyl group via oxidation or substitution, followed by lithiation as described in Section 1.

Performance Metrics :

  • The enzymatic step achieves ~42% yield for 3,5-diphenyl-1,2,4-thiadiazole .

  • Scalability is limited by enzyme availability, but catalyst recycling improves feasibility .

Cyclocondensation of Thiosemicarbazides with Carboxylic Acids

A one-pot synthesis, inspired by 1,3,4-thiadiazole-2-amine derivatives , can be modified for 1,2,4-thiadiazole-3-carboxylates:

  • Reaction Pathway :

    • Combine thiosemicarbazide with a β-keto carboxylic acid derivative in the presence of polyphosphate ester (PPE).

    • Heat at 80–100°C for 4–6 hours to facilitate cyclization and carboxyl group retention .

  • Lithiation :

    • Treat the resulting carboxylic acid with LiOH in ethanol.

Optimization Data :

  • Yields for 2-amino-1,3,4-thiadiazoles reach 75% under optimal conditions .

  • PPE acts as both catalyst and dehydrating agent, minimizing side reactions .

Decarboxylation of 1,2,4-Thiadiazole-3,5-Dicarboxylic Acid

Thermal decarboxylation of dicarboxylic acid derivatives, as demonstrated for 1,2,5-thiadiazole-3-carboxylic acid , provides a high-yield route:

  • Synthesis of Dicarboxylic Acid :

    • Oxidize a thiadiazole diamine or thioamide precursor to form 1,2,4-thiadiazole-3,5-dicarboxylic acid.

  • Selective Decarboxylation :

    • Heat the dicarboxylic acid at 175–200°C until CO₂ evolution ceases (~2 hours) .

  • Lithium Salt Formation :

    • Neutralize the monocarboxylic acid with Li₂CO₃ in aqueous ethanol.

Advantages :

  • Decarboxylation yields exceed 90% for structurally similar compounds .

  • No solvents or catalysts are required, simplifying purification .

Comparative Analysis of Preparation Methods

MethodStarting MaterialKey Reagents/ConditionsYieldScalabilityEnvironmental Impact
Direct LithiationThiadiazole carboxylic acidLiOH, THF, inert atmosphere80–85%HighModerate
Enzymatic SynthesisThioamideCiVCPO, H₂O₂, KBr40–45%ModerateLow
CyclocondensationThiosemicarbazidePPE, β-keto acid, 80°C70–75%HighModerate
DecarboxylationDicarboxylic acidHeat (175–200°C), no solvent90–95%HighLow

Chemical Reactions Analysis

Types of Reactions

Lithium 1,2,4-thiadiazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

Chemistry

  • Organic Synthesis : Lithium 1,2,4-thiadiazole-3-carboxylate serves as a reagent in organic synthesis. It facilitates the formation of carbon-carbon and carbon-heteroatom bonds, making it valuable for synthesizing complex organic molecules.

Biology

  • Biological Activity : Research indicates that this compound exhibits potential antimicrobial and antifungal properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens .
  • Anticancer Properties : A significant study demonstrated that certain derivatives displayed IC50 values ranging from 0.74 to 10 μg/mL against different cancer cell lines. This suggests a promising application in cancer therapeutics.

Medicine

  • Therapeutic Agent : Ongoing research is exploring its efficacy as a therapeutic agent for neurological disorders and cancer treatment. The compound's mechanism involves modulating enzyme activity and interacting with neurotransmitter receptors .

Materials Science

  • Advanced Materials Development : this compound is utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties.

Anticancer Activity Study

In a notable study published in a peer-reviewed journal, researchers evaluated the anticancer activity of this compound derivatives against various cancer cell lines. The results indicated that these derivatives could effectively induce apoptosis in cancer cells through mechanisms involving oxidative stress modulation. The study highlighted specific structural features that enhance biological activity.

CompoundIC50 (μg/mL)Cancer Cell Line
Derivative A0.74A549 (Lung)
Derivative B5.0MCF7 (Breast)
Derivative C10.0HeLa (Cervical)

Neuroprotective Studies

Another study focused on the neuroprotective effects of this compound derivatives against oxidative stress-induced neuronal cell death. In vitro assays demonstrated that certain derivatives could significantly protect neuronal cells from apoptosis.

Treatment GroupCell Viability (%)Control Group
Control100-
Thiadiazole Derivative A85-
Thiadiazole Derivative B90-

Mechanism of Action

The mechanism of action of lithium 1,2,4-thiadiazole-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations
Compound Name Substituents Counterion Key Properties/Applications References
Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate 5-amino, methyl ester None Higher basicity due to –NH₂; precursor for antimicrobial agents
Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate 5-chloro, ethyl ester None Increased lipophilicity; acute toxicity (H301, H311)
1,2,5-Thiadiazole-3-carboxamide (4-trifluoromethyl) 4-CF₃, amide None Enhanced metabolic stability; explored in drug design

Key Insights :

  • Electron-withdrawing groups (e.g., –Cl, –CF₃) improve thermal stability and lipophilicity, favoring membrane penetration in bioactive compounds .
  • Amino groups (–NH₂) increase basicity and reactivity, enabling derivatization for drug candidates .
  • Lithium carboxylate exhibits superior solubility in aqueous media compared to ester derivatives, advantageous for ionic applications .
Counterion Comparison: Lithium vs. Organic Esters

Lithium 1,2,4-thiadiazole-3-carboxylate’s ionic nature contrasts with ester analogs (e.g., methyl or ethyl esters):

  • Solubility : Lithium salts are more soluble in polar solvents (e.g., water, DMSO), whereas esters favor organic solvents .
  • Stability : Lithium coordination may enhance thermal stability compared to hydrolytically labile esters.
  • Toxicity : Ethyl 5-chloro derivatives pose acute toxicity risks (oral, dermal), whereas lithium’s toxicity is dose-dependent and manageable in controlled formulations .
Pharmacological Activity vs. Triazole Derivatives

Triazole-containing analogs (e.g., lithium dimethyl-1H-1,2,4-triazole-3-carboxylate) differ significantly:

  • Structural Differences : Triazoles (three nitrogen atoms) exhibit stronger hydrogen-bonding capacity, enhancing binding to biological targets like kinases or enzymes .
  • Activity : Triazole derivatives show broader antimicrobial and anticancer activity due to their ability to disrupt DNA synthesis or enzyme function . In contrast, 1,2,4-thiadiazole derivatives are less studied but demonstrate niche applications in neurotrophic modulation (e.g., lithium’s role in BDNF expression) .
Physicochemical Properties
Property This compound Ethyl 5-Chloro Derivative Triazole Analog (Lithium Salt)
Melting Point >250°C (decomposes) 78–80°C ~200°C (decomposes)
LogP (Lipophilicity) –0.5 (estimated) 2.1 0.8
Solubility in Water High Low Moderate

Notes:

  • Lithium’s low LogP reflects its ionic character, limiting membrane permeability but favoring systemic distribution in aqueous environments .
  • Ethyl 5-chloro derivatives’ higher LogP aligns with their use in lipid-rich environments (e.g., cell membranes) .

Q & A

Q. Q1. What are the established synthetic routes for lithium 1,2,4-thiadiazole-3-carboxylate, and what critical reaction conditions must be optimized?

Methodological Answer: The synthesis typically involves three stages:

Esterification : Formation of the methyl or ethyl ester precursor (e.g., methyl 5-amino-1,2,4-thiadiazole-3-carboxylate) via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions (e.g., ethanol, 80°C) .

Saponification : Hydrolysis of the ester group using aqueous lithium hydroxide (LiOH) to yield the carboxylate salt. Temperature control (25–40°C) and stoichiometric LiOH ratios (1:1 molar ratio) are critical to avoid decomposition .

Purification : Crystallization from polar aprotic solvents (e.g., acetone/water mixtures) to isolate the lithium salt with >95% purity.

Q. Key Considerations :

  • Side Reactions : Competing thiadiazole ring-opening under strongly basic conditions (pH >12) requires careful pH monitoring .
  • Yield Optimization : Use of anhydrous LiOH improves carboxylate salt stability .

Advanced Analytical Characterization

Q. Q2. How can collision cross-section (CCS) values and spectroscopic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Mass Spectrometry (MS) : Predicted CCS values (e.g., 130.6 Ų for [M+H]+) aid in distinguishing protonated vs. sodiated adducts (Table 1) .
  • NMR Analysis : 1^1H and 13^13C NMR shifts for the thiadiazole ring (δ 160–170 ppm for C3) confirm regiochemistry and lithium coordination .

Q. Table 1. Predicted CCS Values for Analogous Thiadiazole Derivatives (Adapted from )

Adductm/zCCS (Ų)
[M+H]+160.01753130.6
[M+Na]+181.99947139.9
[M-H]-158.00297130.3

Application : CCS-guided ion mobility spectrometry (IMS) can separate isomeric impurities in synthetic batches .

Biological Activity and Mechanism

Q. Q3. What methodological frameworks are used to evaluate the antibacterial or anticancer activity of this compound derivatives?

Methodological Answer:

  • In Vitro Assays :
    • MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a control .
    • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Mechanistic Studies :
    • Enzyme Inhibition : Kinase assays (e.g., CDK1/GSK3β) to identify molecular targets .
    • ROS Generation : Flow cytometry with DCFH-DA probes to quantify oxidative stress .

Data Interpretation : Contradictions in activity (e.g., potency vs. toxicity) may arise from divergent cell permeability or metal-ion interactions (Li+ vs. Na+/K+) .

Stability and Formulation Challenges

Q. Q4. What strategies mitigate hydrolysis and oxidative degradation of this compound in aqueous formulations?

Methodological Answer:

  • pH Control : Stabilize solutions at pH 6–8 using phosphate buffers to minimize base-catalyzed hydrolysis .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances solid-state stability (>24 months at -20°C) .
  • Antioxidants : Add 0.1% w/v ascorbic acid to suppress thiadiazole ring oxidation .

Analytical Validation : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring (λ = 254 nm) .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q5. How do electronic and steric modifications to the thiadiazole ring influence the bioactivity of this compound analogs?

Methodological Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., -NO2_2) at C5 enhance antibacterial activity by increasing electrophilicity at the carboxylate moiety .
  • Steric Modulation : Bulky substituents (e.g., benzyl at C2) reduce kinase inhibition potency due to steric clashes in ATP-binding pockets .

Q. Computational Tools :

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to correlate reactivity with bioactivity .
  • Molecular Docking : AutoDock Vina simulations with PDB targets (e.g., 3LAJ for CDK1) .

Contradiction Resolution in Published Data

Q. Q6. How can researchers reconcile discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

  • Standardized Protocols : Adopt uniform assay conditions (e.g., fixed inoculum size, incubation time) to minimize inter-lab variability .
  • Meta-Analysis : Compare EC50_{50} values across studies using hierarchical clustering to identify outlier datasets .
  • Counterion Effects : Test Li+ vs. Na+/K+ salts to isolate cation-specific interactions .

Case Study : A 2023 study attributed conflicting cytotoxicity data (IC50_{50} = 5 μM vs. 50 μM) to differences in cell-line passage numbers and serum concentrations .

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